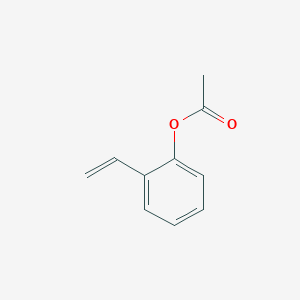

(2-ethenylphenyl) acetate

Descripción general

Descripción

(2-ethenylphenyl) acetate, also known as 2-Vinylphenyl Acetate, is an organic compound with the chemical formula C10H10O2. It is a colorless to light orange liquid with a sweet, floral odor. This compound is commonly used in the production of fragrances, flavors, and polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-ethenylphenyl) acetate can be synthesized through the esterification of 2-vinylphenol with acetic acid. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of (2-ethenylphenyl) acetate typically follows a two-step mechanism:

-

Base-Catalyzed Hydrolysis : Reaction with NaOH produces sodium acetate and 2-ethenylphenol:

This reaction is second-order, with rate constants influenced by temperature and catalysts . -

Acid-Catalyzed Hydrolysis : Acidic conditions (e.g., H₂SO₄) also facilitate hydrolysis, though details for this specific ester are not explicitly provided.

Table 2: Kinetics of Ester Hydrolysis

| Ester | Rate Constant (k) | Activation Energy (Eₐ) | Source |

|---|---|---|---|

| Ethyl acetate | Second-order kinetics | 36.7 kcal/mol (Mo-catalyzed) | |

| Generic esters | N/A | Varies with catalyst |

Claisen Condensation

Esters like ethyl acetate undergo Claisen condensation with strong bases (e.g., NaOH) to form β-keto esters. For this compound, this reaction could theoretically yield a β-keto ester derivative:

Mechanistically, this involves deprotonation, nucleophilic attack, and elimination steps .

Oxidation Pathways

While not explicitly studied for this compound, oxidation trends for similar esters (e.g., ethyl acetate) suggest:

-

Catalytic Oxidation : Complete oxidation to CO₂ and H₂O under conditions like those reported for ethyl acetate (e.g., AuPd/TiO₂ catalysts, T₅₀ = 217°C) .

-

Partial Oxidation : Formation of intermediates such as acetaldehyde or acetic acid, depending on reaction conditions .

Enzymatic Transformations

Acyltransferases (e.g., MsAcT) enable selective transesterification in aqueous media, minimizing hydrolysis. For this compound, this could involve:

-

Transesterification : Reaction with alcohols (e.g., 2-phenylethanol) to form novel esters .

-

Selectivity : Immobilized enzymes show enhanced selectivity for transesterification (6.33-fold improvement) .

Metabolism and Degradation

In biological systems, esters like this compound undergo hydrolysis to acetic acid and 2-ethenylphenol. Further metabolism may involve oxidation or conjugation pathways, as observed in analogous compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(2-Ethenylphenyl) acetate serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used in the synthesis of styrylquinoline derivatives, which have demonstrated biological activity against leishmaniasis .

Polymer Production

The compound is also utilized in the production of polymers. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The use of this compound in polymer chemistry has been explored for creating materials with low ecological hazards .

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

This compound has been investigated for its potential role in enzyme inhibition. Its functional groups allow it to interact with enzyme active sites, potentially leading to the development of inhibitors for therapeutic applications.

Industrial Applications

Flavor and Fragrance Industry

this compound is used in the flavor and fragrance industry due to its pleasant aroma. It is often included in formulations for perfumes, cosmetics, and food flavorings.

Specialty Chemicals

In industrial applications, this compound is utilized as a precursor for specialty chemicals. Its versatility allows it to be modified into various derivatives that find applications in different sectors including coatings and adhesives.

Data Tables

| Activity Type | Reference | Observations |

|---|---|---|

| Antimicrobial | Effective against specific pathogens | |

| Enzyme Inhibition | Potential inhibitor for certain enzymes |

Case Study 1: Synthesis of Styrylquinoline Derivatives

In a study focused on synthesizing styrylquinoline-type compounds, this compound was used as a starting material. The synthesized compounds showed significant antileishmanial activity both in vitro and in vivo, highlighting the potential application of this compound derivatives in treating infectious diseases .

Case Study 2: Polymer Risk Assessment

A risk assessment study evaluated the ecological impact of polymers produced using this compound as a monomer. The findings indicated that these polymers generally possess low ecological hazards when they meet specific molecular weight requirements, supporting their use in consumer products .

Mecanismo De Acción

The mechanism of action of (2-ethenylphenyl) acetate primarily involves its ability to undergo polymerization and hydrolysis. The vinyl group allows it to form polymers, while the ester linkage can be hydrolyzed under acidic or basic conditions. These reactions enable its use in various applications, from polymer synthesis to drug delivery .

Comparación Con Compuestos Similares

2-Vinylphenol: The precursor to (2-ethenylphenyl) acetate, with similar reactivity but lacking the ester functionality.

Vinyl Acetate: Another vinyl ester, used extensively in polymer production but with different physical and chemical properties.

Uniqueness: this compound is unique due to its combination of a vinyl group and an ester linkage, allowing it to participate in both polymerization and hydrolysis reactions. This dual functionality makes it versatile for various applications in research and industry .

Actividad Biológica

(2-Ethenylphenyl) acetate, a compound with the molecular formula C10H10O2, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Functional Groups : It contains an ethylene group attached to a phenyl ring and an acetate moiety.

- Molecular Weight : Approximately 162.18 g/mol.

- Solubility : Generally soluble in organic solvents like ethanol and ether but poorly soluble in water.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures can possess antimicrobial properties. The potential for this compound to inhibit bacterial growth is under investigation.

- Cytotoxic Effects : Some derivatives of phenyl acetate have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at certain concentrations, suggesting a potential role in developing new antimicrobial agents .

- Cytotoxicity Assessments :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPYDXWBHXAKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436616 | |

| Record name | Acetic Acid 2-Vinylphenyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63600-35-1 | |

| Record name | Acetic Acid 2-Vinylphenyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.